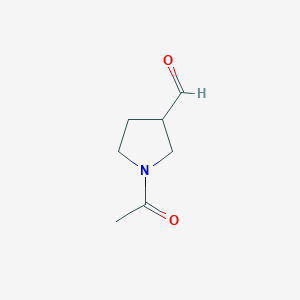

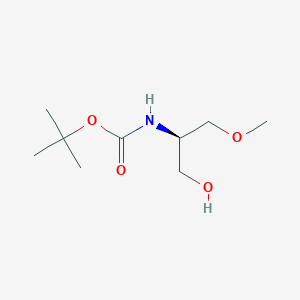

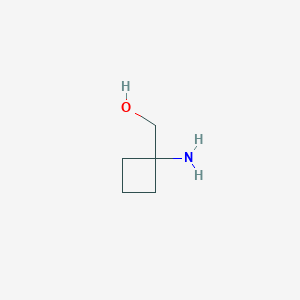

![molecular formula C14H11FO2 B068281 2-[(2-Fluorobenzyl)oxy]benzaldehyde CAS No. 172685-66-4](/img/structure/B68281.png)

2-[(2-Fluorobenzyl)oxy]benzaldehyde

Overview

Description

"2-[(2-Fluorobenzyl)oxy]benzaldehyde" is an organic compound with potential applications in various fields of chemical research. Its synthesis, molecular structure, and chemical properties are of interest for developing novel compounds and materials.

Synthesis Analysis

The synthesis of related fluorinated benzaldehydes often involves palladium-catalyzed C-H functionalization or activation methods. For instance, direct Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes have been achieved using orthanilic acids as transient directing groups, showcasing a methodology that might be adaptable for synthesizing 2-[(2-Fluorobenzyl)oxy]benzaldehyde (Chen & Sorensen, 2018). Additionally, synthesis approaches involving activated nitro precursors and amino-polyether supported nucleophilic substitution have been reported, highlighting the versatility in synthesizing fluorinated aromatic aldehydes (Lemaire et al., 1992).

Molecular Structure Analysis

The structure of similar compounds, such as 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, reveals planar and parallel fragments of benzaldehyde and nitroaniline, indicating how substituents might influence the overall molecular conformation of 2-[(2-Fluorobenzyl)oxy]benzaldehyde (Clegg et al., 1999).

Chemical Reactions and Properties

Fluorinated benzaldehydes participate in various chemical reactions, including Knoevenagel condensation and nucleophilic substitution, forming diverse functionalized products. This reactivity might extend to 2-[(2-Fluorobenzyl)oxy]benzaldehyde, facilitating the synthesis of novel compounds (Kumar et al., 2016).

Scientific Research Applications

Radiopharmaceutical Applications : This compound is used in synthesizing fluorine-18 substituted aromatic aldehydes, serving as intermediates for non-carrier-added (n.c.a.) fluorination. These fluorinated aldehydes are crucial for developing new radiopharmaceuticals through processes like reductive amination or aromatic N-alkylation (Lemaire et al., 1992).

Medical Research : Substituted benzaldehydes, including 2-[(2-Fluorobenzyl)oxy]benzaldehyde, have been investigated for their potential to increase the oxygen affinity of human hemoglobin and inhibit sickling of erythrocytes in sickle cell disease, making them potential therapeutic agents (Beddell et al., 1984).

Synthesis of Radiopharmaceuticals : The compound is used in the preparation of various [18F]fluorobenzyl halides from [18F]fluorobenzaldehydes, important for the automated preparation of PET aromatic radiopharmaceuticals (Lemaire et al., 2012).

Cancer Research : Derivatives of 2-[(2-Fluorobenzyl)oxy]benzaldehyde have shown anticancer activity against HL-60 cells, indicating their potential use in cancer treatment (Lin et al., 2005).

Material Science : This compound's derivatives have applications in material science, such as in the activated release of bioactive aldehydes from precursors embedded in electrospun poly(lactic acid) nonwovens, beneficial for food preservation (Jash et al., 2018).

Fuel Synthesis : It is involved in the synthesis of high-density aviation fuels, where it acts as an intermediate in processes deriving from lignocellulose (Xu et al., 2018).

Biocatalysis : This compound plays a role in enzyme-catalyzed asymmetric C–C-bond formation, significant in pharmaceutical synthesis and biotechnology (Kühl et al., 2007).

Safety and Hazards

properties

IUPAC Name |

2-[(2-fluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEIFWJSGRGFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366284 | |

| Record name | 2-[(2-fluorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Fluorobenzyl)oxy]benzaldehyde | |

CAS RN |

172685-66-4 | |

| Record name | 2-[(2-fluorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)

![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)

![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)